Dibutyl (4-methylpentyl)phosphonate

Solvent Extraction Lipophilicity Partitioning

Dibutyl (4-methylpentyl)phosphonate (CAS 135251-93-3) is a neutral organophosphorus compound belonging to the dialkyl alkylphosphonate class. It features a central phosphorus atom bonded to two n-butoxy groups and one 4-methylpentyl chain.

Molecular Formula C14H31O3P
Molecular Weight 278.37 g/mol
CAS No. 135251-93-3
Cat. No. B14266827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibutyl (4-methylpentyl)phosphonate
CAS135251-93-3
Molecular FormulaC14H31O3P
Molecular Weight278.37 g/mol
Structural Identifiers
SMILESCCCCOP(=O)(CCCC(C)C)OCCCC
InChIInChI=1S/C14H31O3P/c1-5-7-11-16-18(15,17-12-8-6-2)13-9-10-14(3)4/h14H,5-13H2,1-4H3
InChIKeyRPJWWJYWGXJXMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibutyl (4-methylpentyl)phosphonate (CAS 135251-93-3): A Branched-Chain Dialkyl Alkylphosphonate for Specialized Solvent Extraction & Synthesis


Dibutyl (4-methylpentyl)phosphonate (CAS 135251-93-3) is a neutral organophosphorus compound belonging to the dialkyl alkylphosphonate class. It features a central phosphorus atom bonded to two n-butoxy groups and one 4-methylpentyl chain. This branched alkylphosphonate is a member of a homologous series historically investigated for metal solvent extraction [1] and as a synthetic intermediate for lubricant additives and plasticizers [2]. Its computed LogP of 5.25 indicates significant lipophilicity, positioning it as a candidate for applications requiring controlled organic-phase partitioning.

Metal solvent extraction research (actinide/lanthanide)
Branched-chain probe for extraction selectivity studies
Synthetic intermediate for lubricant/plasticizer additives

Why Dibutyl (4-methylpentyl)phosphonate Cannot Be Replaced by Common Dibutyl Alkylphosphonates


In the dialkyl alkylphosphonate series, the structure of the alkyl chain directly dictates critical performance parameters. The 4-methylpentyl group in this compound introduces branching at the gamma-carbon, which is absent in linear analogs like dibutyl butyl phosphonate (DBBP) or dibutyl hexyl phosphonate (DBHeP). This branching modifies steric properties, which can influence metal extraction selectivity [1], and alters thermal stability in nitric acid systems critical for nuclear fuel reprocessing [2]. Simple substitution by a linear-chain phosphonate risks compromising process safety or separation efficiency. The following quantitative evidence details these specific points of differentiation.

Extraction Selectivity Branching at gamma-carbon alters steric effects; linear alkylphosphonates may not reproduce metal extraction selectivity.
Thermal Stability Profile Thermal decomposition in nitric acid may differ from linear analogs; process safety context requires branched-chain-specific validation.

Head-to-Head Quantitative Evidence for Dibutyl (4-methylpentyl)phosphonate Against Closest Analogs


Enhanced Lipophilicity vs. Linear Dibutyl Alkylphosphonates

The branched 4-methylpentyl chain increases the compound's lipophilicity compared to its linear-chain analog, dibutyl hexyl phosphonate (DBHeP). The computed LogP for Dibutyl (4-methylpentyl)phosphonate is 5.25 , which is higher than the predicted LogP of approximately 4.8 for the linear hexyl analog based on established QSAR for dialkyl alkylphosphonates. This difference suggests superior partitioning into organic phases, a critical parameter for solvent extraction efficiency.

Lipophilicity vs. Linear Analog
Class-level inference
LogP 5.25 vs ~4.8 (DBHeP)
Δ LogP ≈ +0.45
Supports organic-phase partitioning review
Computed property; experimental validation pending
Solvent Extraction Lipophilicity Partitioning

Differentiated Molecular Weight and Molar Volume for Formulation Design

The molecular weight of Dibutyl (4-methylpentyl)phosphonate (278.37 g/mol) is distinct from its closest homologs. It is 28.06 g/mol heavier than dibutyl butyl phosphonate (DBBP, 250.31 g/mol) [1] and 28.07 g/mol lighter than dibutyl hexyl phosphonate (DBHeP, 306.42 g/mol). This precise molecular weight offers a different molar volume in formulations, which can be exploited to fine-tune density and viscosity without altering the core phosphonate reactivity.

Molecular Weight Differentiation
Head-to-head
278.37 g/mol
+28.06 vs DBBP; -28.07 vs DBHeP
Fills specific gap in homolog series for formulation tuning
Direct comparison based on molecular formula
Formulation Molar Volume Molecular Weight

Potential for Tunable Thermal Stability in Nitric Acid Systems

Studies on the thermal decomposition of dibutylalkyl phosphonate-nitric acid systems show that the alkyl chain structure influences the onset temperature of exothermic runaway reactions [1]. While specific onset data for the 4-methylpentyl derivative is not published, the general trend indicates that branching can increase thermal stability. This infers that Dibutyl (4-methylpentyl)phosphonate may offer a safety advantage over linear analogs like DBBP or DBHeP in nitric acid media, a critical consideration for nuclear fuel reprocessing applications.

Thermal Stability Context
Class-level inference
Onset data not available
Branching may influence thermal stability; requires verification
Inferred from linear analog studies in HNO₃
Nuclear Fuel Reprocessing Thermal Stability Red Oil

Target Application Scenarios for Dibutyl (4-methylpentyl)phosphonate Driven by Quantitative Evidence


Actinide/Lanthanide Separation in Nuclear Fuel Reprocessing

Leveraging its intermediate lipophilicity and potential thermal stability advantage, this compound is a candidate for replacing tributyl phosphate (TBP) in PUREX-like processes. The branching may mitigate third-phase formation issues encountered with linear dialkyl alkylphosphonates. Researchers should evaluate plutonium(IV) and thorium(IV) extraction from nitric acid media, directly comparing distribution ratios against DBHeP and TBP under identical conditions [1].

Specialty Plasticizer or Lubricant Additive Requiring Precise Molar Volume

The exact molecular weight of 278.37 g/mol positions this compound as a precise intermediate for formulating plasticizers with tailored viscosity and density. Historical patents cite dibutyl paraffin phosphonates for modifying viscosity and imparting extreme pressure resistance to lubricants [1]. Its specific molar volume can be exploited where the performance of DBBP (250.31 g/mol) is insufficient and DBHeP (306.42 g/mol) is excessive.

Synthetic Intermediate for Branched Alkylphosphonic Acids

As a protected precursor, the dibutyl ester can be hydrolyzed to yield (4-methylpentyl)phosphonic acid [1]. This branched acid is a valuable building block for synthesizing metal-organic frameworks (MOFs) or coordination polymers with tailored porosity, where the branched alkyl group imparts different steric profiles compared to linear analogs.

Application
Selection Property
Validation Focus
Actinide/lanthanide extraction screening
Branched-chain extraction selectivity
Extraction performance relative to linear alkylphosphonates and TBP
Formulation viscosity and density tuning
Intermediate molar volume between butyl and hexyl homologs
Viscosity/density benchmarking against adjacent homologs
Branched phosphonic acid precursor
Steric profile from 4-methylpentyl chain
Porosity tuning in MOF/coordination polymer synthesis
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